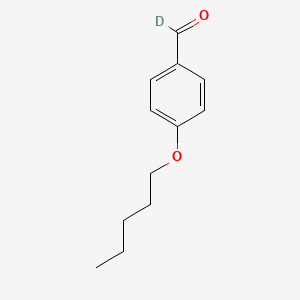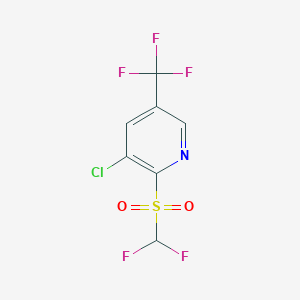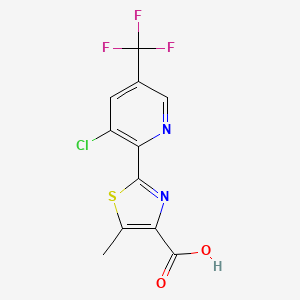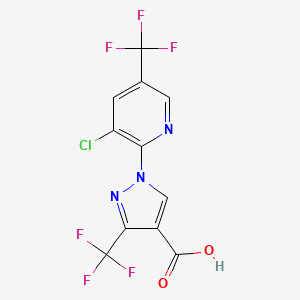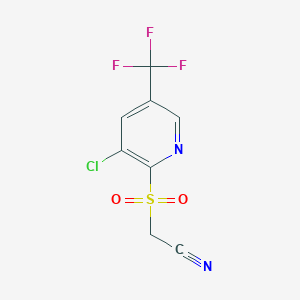
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile
説明
“2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile” is a chemical compound with the molecular formula C8H4ClF3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the intermediates, 3f, was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole . This was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group at the 5-position and a chloro group at the 3-position . The sulfonyl group and the acetonitrile group are attached to the 2-position of the pyridine ring .Chemical Reactions Analysis
The chloride in this compound can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 245.7±35.0 °C and a predicted density of 1.429±0.06 g/cm3 . It is recommended to be stored at 2-8°C .科学的研究の応用
-
Diffraction, Interference, and Coherence : These are fundamental concepts in physics and have wide-ranging applications. For example, lasers, which produce coherent light, have numerous applications in industry, medicine, and data storage .
-
Artificial Intelligence and Machine Learning : These fields are transforming how we live, work, and play. They enable new technologies like self-driving cars and recommendation systems, or improve old ones like medical diagnostics and search engines .
-
Quantum Physics : A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics. This approach has applications in fields such as nuclear physics .
-
Diffraction, Interference, and Coherence : These are fundamental concepts in physics and have wide-ranging applications. For example, lasers, which produce coherent light, have numerous applications in industry, medicine, and data storage .
-
Artificial Intelligence and Machine Learning : These fields are transforming how we live, work, and play. They enable new technologies like self-driving cars and recommendation systems, or improve old ones like medical diagnostics and search engines .
-
Quantum Physics : A new method called wavefunction matching is being used to solve challenging computational problems in quantum physics. This approach has applications in fields such as nuclear physics .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O2S/c9-6-3-5(8(10,11)12)4-14-7(6)17(15,16)2-1-13/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFQLAGKQDAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfonyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)
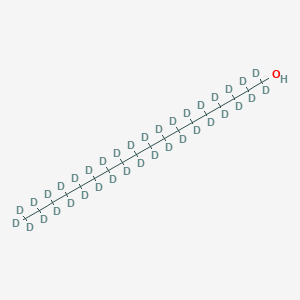
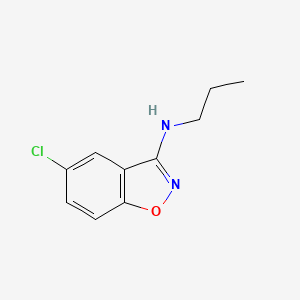
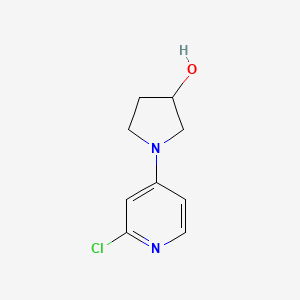
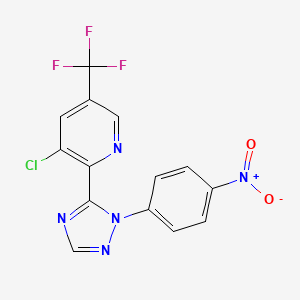
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)
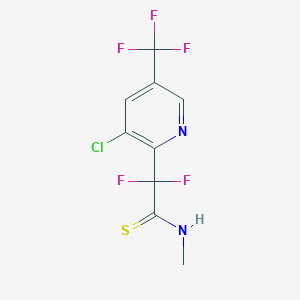
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]-2,2-difluoroacetamide](/img/structure/B1436248.png)
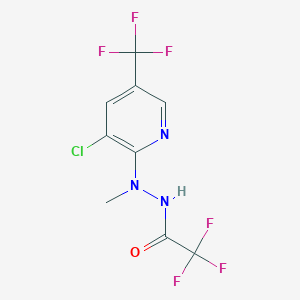
![[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1436253.png)
